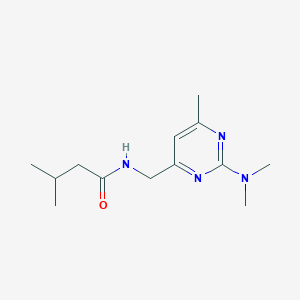

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide is a synthetic amide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at the 2- and 6-positions, respectively. The compound’s structure includes a 3-methylbutanamide side chain linked to the pyrimidine via a methylene bridge.

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCYRXFYSFQMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide typically involves a multi-step process. A common synthetic route starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups at specific positions. The final step involves the attachment of the methylbutanamide moiety. This process may utilize reagents such as dimethylamine, methyl iodide, and butanoyl chloride under controlled conditions to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale chemical reactions in reactors designed for precise control of temperature, pressure, and reaction time. The synthesis may be optimized for yield and purity using catalysts and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can target the pyrimidine ring or the amide moiety, potentially yielding reduced derivatives with altered properties.

Common Reagents and Conditions Used

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific solvents, temperatures, and times to optimize the desired outcomes.

Major Products Formed from These Reactions

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide finds applications in diverse scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in chemical reactions.

Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, often enzymes or receptors, influencing biological pathways. The dimethylamino group may facilitate binding to these targets, altering their activity and downstream effects. Understanding this mechanism is crucial for leveraging its potential in therapeutic and industrial applications.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

describes a structurally related compound, 2-Amino-6-(4-dimethylamino)phenyl)pyrimidine-4-yl)(7-chloro-10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)methanone. While both compounds share a pyrimidine core with dimethylamino substitutions, the phenothiazine moiety in ’s compound introduces a tricyclic system absent in the target molecule. Phenothiazines are historically associated with antipsychotic activity (e.g., dopamine receptor antagonism), suggesting that the compound in may have neuropsychiatric applications. In contrast, the target compound’s simpler structure (lacking phenothiazine) likely results in distinct target selectivity and reduced off-target effects .

Amides with Heterocyclic Backbones

lists three stereoisomeric amides (compounds m, n, o) with pyrimidin-1(2H)-yl groups and complex stereochemistry. These compounds feature additional substituents such as 2,6-dimethylphenoxyacetamido and diphenylhexane backbones, which are absent in the target compound.

Neuroactive Amines and Piperidine Derivatives

references compounds such as BD 1047 and BD 1008, which are dihydrobromide salts with dichlorophenyl and piperidine/pyrrolidine groups. Although these compounds share dimethylamino or methylamino substituents with the target molecule, their backbones (e.g., phenethylpiperidine in AC 927) differ significantly. This highlights how minor structural variations (e.g., halogenation, piperidine vs. pyrimidine cores) can drastically alter pharmacological targets .

Furan-Containing Amides

includes furan-based amides (compounds 6–8) with sulphanyl linkages and nitro groups. Unlike the target compound’s pyrimidine core, these molecules utilize furan rings, which may confer different electronic properties and metabolic pathways. For example, nitro groups in ’s compounds could increase reactivity or toxicity compared to the target molecule’s stable amide and pyrimidine structure .

Structural and Functional Implications

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, supported by diverse research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H18N4O

- Molecular Weight : 234.30 g/mol

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated strong inhibitory effects on cancer cell lines such as MCF-7 (GI50 = 3.18 µM) and HeLa (GI50 = 8.12 µM) .

- The compound's mechanism may involve the inhibition of specific kinases that are overexpressed in various cancers, suggesting a potential role in targeted cancer therapy.

- Neuroprotective Effects :

- Antimicrobial Properties :

Research Findings and Case Studies

In Silico Studies

In silico studies using molecular docking simulations have provided insights into the binding affinity of this compound with various protein targets, including kinases associated with cancer progression. These studies highlight the compound's potential as a lead candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.